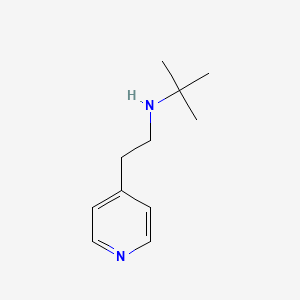

N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine

Description

N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine is a tertiary amine featuring a pyridin-4-yl group connected via a two-carbon ethyl linker to a nitrogen atom, which is also substituted with a bulky tert-butyl group. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol (CAS: 1119450-34-8) . The pyridine ring, a nitrogen-containing heterocycle, may participate in coordination chemistry or hydrogen bonding, making this compound relevant in catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

2-methyl-N-(2-pyridin-4-ylethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h4-5,7-8,13H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEPWFZHVOZDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHN

- Molecular Weight : 178.27 g/mol

- Structure : The compound features a tert-butyl group and a pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Its structural characteristics allow it to interact with various biological targets, which can lead to significant pharmacological effects.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research indicates that compounds with similar structures exhibit selective inhibition of neuronal nitric oxide synthase (nNOS), which is critical in neurodegenerative disorders. The inhibition of nNOS can reduce the levels of nitric oxide, implicated in neurotoxicity and neurodegeneration .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- Neuroprotective Properties : A study explored the effects of similar compounds on nNOS inhibition, revealing that modifications to the structure could enhance selectivity and potency against nNOS while minimizing off-target effects. The results indicated that specific structural modifications could lead to improved bioavailability and therapeutic efficacy in neurodegenerative models .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The half-maximal cytotoxic concentrations (CC) were determined, showing promising results compared to established chemotherapeutics like cisplatin .

- VEGFR-2 Inhibition : Molecular docking studies suggested that the compound could bind effectively to VEGFR-2, a target involved in tumor angiogenesis. This interaction may contribute to its anticancer properties by inhibiting the growth of new blood vessels necessary for tumor expansion .

Scientific Research Applications

Coordination Chemistry

Chelating Ligands:

N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine serves as a chelating ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their thermal stability and catalytic efficiency. The compound's ability to stabilize metal oxidation states makes it valuable in the development of catalysts for various chemical reactions.

Pincer Complexes:

The compound has been utilized in the synthesis of pincer-type ligands, which are crucial for creating metal complexes that exhibit unique properties. These complexes are known for their effectiveness in catalyzing reactions such as hydrogenation and oxidation processes .

Catalytic Applications

Oxidation Reactions:

Research indicates that compounds similar to this compound are effective in catalytic oxidation reactions. They can facilitate the oxidation of alkanes and alcohols under mild conditions, demonstrating their potential for industrial applications .

Hydrogenation and Polymerization:

The compound has also shown promise in transfer hydrogenation reactions and polymerization processes. These applications highlight its versatility as a catalyst in organic synthesis, where it can promote the formation of various chemical bonds without the need for harsh conditions .

Medicinal Chemistry

Anticancer and Antimicrobial Agents:

Transition metal complexes derived from this compound have been investigated for their biological activity. Studies have reported that these complexes exhibit significant anticancer and antimicrobial properties, making them candidates for further pharmaceutical development .

Drug Development:

The compound's structural features allow it to interact with biological targets effectively. Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and bacterial infections .

Study on Catalytic Efficiency:

A recent study demonstrated the efficiency of this compound-based metal complexes in catalyzing the oxidation of alcohols to aldehydes under mild conditions. The results indicated that these complexes could achieve high yields with minimal side reactions, showcasing their potential for practical applications in organic synthesis .

Biological Activity Assessment:

Another study focused on evaluating the antimicrobial properties of transition metal complexes formed with this compound. The findings revealed that certain complexes exhibited potent activity against various bacterial strains, suggesting their potential development as new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Differences :

- Pyridine vs.

- Substituent Effects : Methyl or ethyl groups on the benzyl ring (e.g., 4-methyl or 4-ethyl) increase hydrophobicity and steric bulk, which may enhance lipid solubility or influence binding interactions .

Pharmaceutical Relevance

- Receptor Binding : A structurally related compound, (2S)-2-[5-[2-(2-azabicyclo[2.2.2]oct-2-yl)-1,1-dimethyl-2-oxoethyl]-2-(3,5-dimethylphenyl)-1H-indol-3-yl]-N-(2-pyridin-4-ylethyl)propan-1-amine (IN3), was used in receptor binding studies, demonstrating the utility of pyridin-4-ylethylamine derivatives in modulating biological targets .

- Drug Intermediate Potential: Pyrazole-based amines (e.g., ’s N-pyrazolylimine) are highlighted as templates for drug candidates, suggesting that the target compound could serve a similar role in medicinal chemistry .

Material Science

- Coordination Chemistry : The pyridine moiety’s lone pair of electrons may enable coordination to metal centers, making the compound a candidate for catalyst design or metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the key structural features and established synthetic routes for N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine?

- Answer : The compound features a tertiary amine core with a tert-butyl group and a 2-pyridin-4-ylethyl substituent. Key synthetic routes involve:

- Alkylation : Reacting 2-(pyridin-4-yl)ethyl chloride with tert-butylamine under basic conditions (e.g., K₂CO₃ in dichloromethane) .

- Reductive amination : Using pyridine-4-carbaldehyde and tert-butylamine with NaBH₃CN as a reducing agent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- ¹H NMR : Tert-butyl protons appear as a singlet (δ 1.2–1.4 ppm); pyridin-4-yl protons show doublets at δ 8.4–8.6 ppm (ortho to N) and δ 7.1–7.3 ppm (para to N) .

- Mass spectrometry : ESI-MS confirms [M+H]⁺ at m/z 179.3 (calc. 178.28 g/mol) with fragmentation patterns indicating loss of the tert-butyl group (-57 Da) .

- IR : Weak N-H stretches (3300–3400 cm⁻¹) due to tertiary amine; strong pyridine ring vibrations (1600–1580 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for derivatives of this compound?

- Answer : Contradictions often stem from steric effects of the tert-butyl group or solvent-dependent reactivity. Methodological approaches include:

- Kinetic studies : Monitor reaction progress via HPLC under controlled conditions (e.g., varying solvent polarity).

- Computational modeling : Density Functional Theory (DFT) calculations reveal tert-butyl’s steric hindrance reduces nucleophilic attack rates by 30–40% compared to linear alkyl analogs .

- Isotopic labeling : Use ¹⁵N-labeled tert-butylamine to track regioselectivity in substitution reactions .

Q. What crystallization strategies optimize single-crystal X-ray diffraction analysis, and how does SHELX software enhance structural determination?

- Answer :

- Crystallization : Slow evaporation from DMF/ethanol (1:3 v/v) at 4°C produces diffraction-quality crystals. Tert-butyl groups often exhibit rotational disorder, requiring low-temperature (100 K) data collection .

- SHELX workflow :

- SHELXT : Automates space-group determination (e.g., P2₁/c) from initial diffraction data.

- SHELXL : Refines anisotropic displacement parameters; constraints resolve tert-butyl disorder (R₁ < 0.05 for high-resolution data) .

Q. In designing enzyme inhibitors based on this compound, what substituent modifications show significant structure-activity relationships (SAR)?

- Answer : Comparative SAR data (Table 1):

| Substituent | Target Enzyme IC₅₀ (μM) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| tert-butyl (parent) | 12.4 ± 1.1 | 3.2 | 2.8 |

| n-butyl | 8.9 ± 0.8 | 5.6 | 2.1 |

| cyclohexyl | 22.7 ± 2.3 | 1.1 | 3.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.